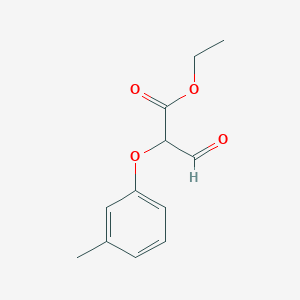
2,2,5-Trimethylhexa-3,4-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethylhexa-3,4-dienenitrile is an organic compound with the molecular formula C9H13N. It is characterized by the presence of a nitrile group (-CN) attached to a hexa-diene backbone with three methyl groups at positions 2, 2, and 5. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethylhexa-3,4-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5-trimethylhex-3-ene-4-yne with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability. Catalysts such as palladium or nickel complexes are often used to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5-Trimethylhexa-3,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of amides, esters, or thioethers.
Aplicaciones Científicas De Investigación
2,2,5-Trimethylhexa-3,4-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,5-Trimethylhexa-3,4-dienenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. Pathways involved may include nucleophilic addition or substitution reactions, depending on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethylhexane: Similar in structure but lacks the nitrile group.
2,2,5-Trimethylhexa-3,4-dienal: Contains an aldehyde group instead of a nitrile group.
Uniqueness
This detailed article provides a comprehensive overview of 2,2,5-Trimethylhexa-3,4-dienenitrile, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
InChI |
InChI=1S/C9H13N/c1-8(2)5-6-9(3,4)7-10/h6H,1-4H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUCSEKMJIHHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=CC(C)(C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501341 |
Source


|
| Record name | 2,2,5-Trimethylhexa-3,4-dienenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71800-21-0 |
Source


|
| Record name | 2,2,5-Trimethylhexa-3,4-dienenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
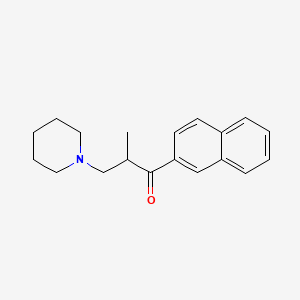
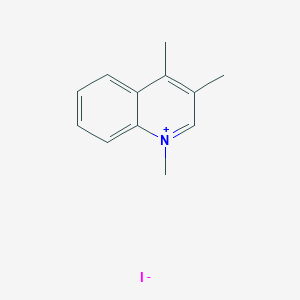

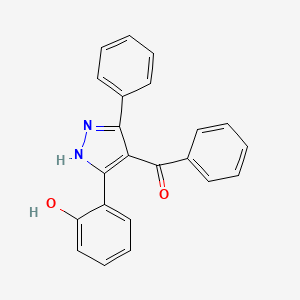
![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
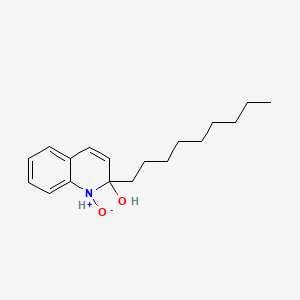
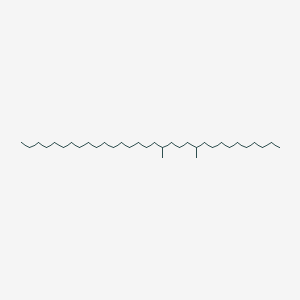

![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
